1,4-dihydro-N-(6-methyl-2-pyridinyl)-4-oxo-3-Quinolinecarboxamide
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Overview
Description
1,4-dihydro-N-(6-methyl-2-pyridinyl)-4-oxo-3-Quinolinecarboxamide is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dihydro-N-(6-methyl-2-pyridinyl)-4-oxo-3-Quinolinecarboxamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Pyridinyl Group: The 6-methyl-2-pyridinyl group can be introduced through a nucleophilic substitution reaction using a suitable pyridine derivative.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the quinoline derivative with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Common industrial methods include continuous flow synthesis and the use of automated reactors.
Chemical Reactions Analysis
Types of Reactions
1,4-dihydro-N-(6-methyl-2-pyridinyl)-4-oxo-3-Quinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl and quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce hydroxylated quinoline derivatives.
Scientific Research Applications
1,4-dihydro-N-(6-methyl-2-pyridinyl)-4-oxo-3-Quinolinecarboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Biological Research: It is used as a probe to study various biological pathways and molecular targets.
Industrial Applications: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,4-dihydro-N-(6-methyl-2-pyridinyl)-4-oxo-3-Quinolinecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of the quinoline family, known for its antimalarial properties.
6-Methylquinoline: A derivative with a methyl group at the 6-position, similar to the pyridinyl group in the target compound.
Quinolinecarboxamide: A compound with a carboxamide group attached to the quinoline ring.
Uniqueness
1,4-dihydro-N-(6-methyl-2-pyridinyl)-4-oxo-3-Quinolinecarboxamide is unique due to the presence of both the 6-methyl-2-pyridinyl and carboxamide groups, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.
Properties
IUPAC Name |
N-(6-methylpyridin-2-yl)-4-oxo-1H-quinoline-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c1-10-5-4-8-14(18-10)19-16(21)12-9-17-13-7-3-2-6-11(13)15(12)20/h2-9H,1H3,(H,17,20)(H,18,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUGDHHXUCJZRNR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CNC3=CC=CC=C3C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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